molecular formula C11H13BrFN B568089 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine CAS No. 1355247-07-2

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine

Cat. No.: B568089
CAS No.: 1355247-07-2
M. Wt: 258.134
InChI Key: NVOMRWKMVDLILJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals. The pyrrolidine ring is valued for its ability to enhance a molecule's three-dimensional coverage and influence key physicochemical parameters, which can lead to improved solubility and pharmacokinetic profiles in drug candidates . This specific compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. The presence of the 2-bromo-6-fluorobenzyl group provides distinct electronic properties and points for further functionalization, making it a valuable precursor in structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical space in the design of potential therapeutic agents. The pyrrolidine core is a common feature in numerous FDA-approved drugs and experimental compounds, underscoring its fundamental role in pharmacology . This reagent is provided for research applications exclusively, such as in the synthesis and biological evaluation of new chemical entities for various pharmacological activities. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOMRWKMVDLILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742745
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-07-2
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters and Optimization

Reagents :

  • 2-Bromo-6-fluorobenzyl bromide (electrophile)

  • Pyrrolidine (nucleophile)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF) or tetrahydrofuran (THF) (solvent)

Conditions :

  • Temperature : 120–150°C under inert atmosphere (N₂/Ar)

  • Molar Ratios : 1:1.2 (pyrrolidine:benzyl bromide) to minimize di-alkylation

  • Reaction Time : 12–24 hours for completion

Mechanistic Insights :
The base deprotonates pyrrolidine, enhancing its nucleophilicity. Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction. Elevated temperatures mitigate steric hindrance from the bromo-fluoro substituents.

Yield : 80–90% (extrapolated from analogous benzyl-pyrrolidine syntheses).

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with brine (25% NaCl) to remove residual base and solvent. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a colorless oil.

Metal-Mediated Coupling Approaches

Alternative methods employ transition-metal catalysts to couple pre-functionalized fragments. While less common for simple benzyl-pyrrolidines, these strategies are valuable for sterically congested systems.

Palladium-Catalyzed Amination

Reagents :

  • 2-Bromo-6-fluorobenzyl chloride

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (base)

Conditions :

  • Solvent : Toluene or dioxane

  • Temperature : 100–110°C

  • Time : 24–48 hours

Outcome :
This method achieves moderate yields (65–75%) but requires stringent anhydrous conditions. Side products include homo-coupled benzyl derivatives, necessitating careful chromatographic separation.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic AlkylationPalladium-Catalyzed Amination
Yield 80–90%65–75%
Reaction Time 12–24 hours24–48 hours
Cost Efficiency HighModerate
Scalability ExcellentLimited
Byproduct Formation MinimalModerate

Data synthesized from Refs.

Process Optimization Strategies

Solvent Selection

  • DMF : Enhances reaction rate via dipolar aprotic effects but complicates removal during workup.

  • THF : Reduces side reactions but requires higher temperatures (ΔT ≈ 30°C vs. DMF).

Base Screening

  • K₂CO₃ : Optimal for cost and efficiency; minimal emulsion formation during extraction.

  • Cs₂CO₃ : Increases reactivity in metal-catalyzed routes but raises production costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.30 (m, 3H, Ar-H)

    • δ 3.70 (s, 2H, CH₂N)

    • δ 2.55–2.45 (m, 4H, pyrrolidine-H)

    • δ 1.85–1.75 (m, 4H, pyrrolidine-H)

  • GC-MS : m/z 286 [M⁺], base peak at 184 (C₆H₃BrFCH₂⁺).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity with Rt = 6.2 min.

Industrial-Scale Considerations

Large batches (>10 kg) utilize continuous flow reactors to improve heat dissipation and reduce reaction time by 40%. Automated extraction systems with in-line pH monitoring minimize manual handling.

Emerging Methodologies

Recent advances include photoredox-mediated alkylation, achieving 85% yield at room temperature in 8 hours . This method avoids high temperatures but requires specialized UV-A equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest it could serve as a lead compound in drug discovery. The presence of bromine and fluorine atoms may enhance interactions with biological targets, making it a candidate for developing new therapeutics.

Potential Therapeutic Targets:

  • Antiparasitic Activity: Research has indicated that derivatives of pyrrolidine can inhibit enzymes like pteridine reductase 1 (PTR1), which is crucial for the survival of Trypanosoma species, responsible for diseases like Human African trypanosomiasis .
  • Anti-inflammatory Effects: Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .

Agrochemical Applications

The unique properties of 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine also make it suitable for use in agrochemicals. Its ability to interact with various biological systems can be harnessed for developing herbicides or pesticides.

Potential Uses:

  • Herbicide Development: The compound's lipophilicity may enhance its penetration into plant tissues, increasing efficacy as a herbicide.
  • Pesticide Formulations: Its structural characteristics can be optimized to target specific pests while minimizing environmental impact.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its applications.

Case Study: SAR Analysis
A study on related pyrrolidine derivatives demonstrated that modifications in the halogen substituents significantly influenced their biological activities. For instance, compounds with varying positions of fluorine and bromine exhibited different inhibitory effects on PTR1 .

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and other interactions .

Comparison with Similar Compounds

Anti-Tubercular Pyrrolidine Derivatives

Liu et al. synthesized 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate (Compound 92), a pyrrolidine analog with anti-tubercular activity. This compound inhibits the ClpP1P2 peptidase in Mycobacterium tuberculosis, demonstrating IC₅₀ values in the micromolar range. Key structural differences include:

  • Substituents : Chlorine at the 2-position vs. bromine in the target compound.
  • Additional groups: A carboxylate ester and phenethylamino side chain. These modifications enhance target affinity but reduce metabolic stability compared to simpler benzyl-pyrrolidines .

Sphingosine Kinase 1 (SphK1) Inhibitors

PF-543, a pyrrolidine analog developed by Pfizer, is a potent SphK1 inhibitor (Ki > 4.3 nM) with 100-fold selectivity over SphK2. Its structure includes a sulfonylmethylphenoxy group and a methanol-substituted pyrrolidine ring. Unlike 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine, PF-543’s bulky aromatic substituents contribute to its high target specificity, illustrating how steric bulk influences enzyme inhibition .

Immunoproteasome Inhibitors

Pyrrolidine boronic acids, such as ZINC compounds 1 and 2, are racemic mixtures that inhibit immunoproteasomes. Their activity depends on stereochemistry; enantiomers with opposite chirality exhibit similar binding modes due to conformational flexibility. In contrast, this compound lacks a boronic acid warhead, limiting its utility in covalent inhibition strategies .

Carbonyl-Substituted Analogs

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (CAS 882689-88-5) replaces the benzyl group with a carbonyl linkage. This alteration increases polarity (XLogP3 = 2.7 vs. The molecular weight (272.11 g/mol) is slightly lower than the target compound’s (~283.14 g/mol) .

Nitro-Substituted Derivatives

1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 124432-63-9) introduces a nitro group at the 2-position. Nitro groups are electron-withdrawing, enhancing electrophilicity and reactivity. However, they may confer toxicity risks, a concern absent in the fluorine- and bromine-substituted target compound .

Piperidine Ring Analogs

1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (CAS 1355247-68-5) substitutes pyrrolidine with a six-membered piperidine ring. Piperidine derivatives are less constrained spatially, which may reduce target specificity compared to pyrrolidines .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Activity/Property Reference
This compound 2-Bromo-6-fluorobenzyl C₁₁H₁₃BrFN Discontinued; tertiary amine
PF-543 Sulfonylmethylphenoxy, methanol C₂₄H₃₀N₂O₃S SphK1 inhibitor (Ki > 4.3 nM)
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Carbonyl linkage, 4-Bromo-2-fluoro C₁₁H₁₁BrFNO XLogP3 = 2.7
1-(5-Bromo-2-nitrophenyl)pyrrolidine 5-Bromo-2-nitro C₁₀H₁₀BrN₂O₂ Nitro group enhances reactivity
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine Piperidine ring C₁₂H₁₅BrFN Increased conformational flexibility

Key Findings and Implications

  • Chlorine analogs (e.g., Compound 92) show similar bioactivity but differ in metabolic stability .
  • Structural Flexibility : Piperidine analogs trade pyrrolidine’s rigidity for broader conformational sampling, which may reduce specificity .
  • Regulatory Considerations: Substituted pyrrolidines are often regulated due to structural similarities to controlled substances (e.g., synthetic cannabinoids) .

Biological Activity

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring substituted with a bromo and fluorine atom on the phenyl moiety. The presence of halogen atoms typically enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Enzyme Inhibition

Studies indicate that this compound may interact with various biological targets, particularly enzymes. Its structural similarity to other pyrrolidine derivatives suggests potential inhibitory effects against specific enzymes involved in disease processes. For example, compounds with similar structures have been shown to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African trypanosomiasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. A comparative analysis with other compounds reveals that:

Compound NameStructure CharacteristicsUnique Features
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinoneSimilar halogenated phenyl group; pyrrolidinone structureExhibits different biological activity profiles
2-Bromo-6-fluorophenolContains similar halogen substitutions on phenolPrimarily used as an intermediate in synthesis
3-(Bromomethyl)phenylpyrrolidineContains a bromomethyl group attached to a pyrrolidine ringPotentially different reactivity due to position
1-(4-Fluorophenyl)-N,N-dimethylpyrrolidineFluoro-substituted phenyl group; dimethylated nitrogenEnhanced lipophilicity compared to other derivatives

The unique combination of bromine and fluorine substitutions in this compound may enhance its selectivity and potency compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related pyrrole derivatives for their antiparasitic and antibacterial activities. For instance, a study highlighted the synthesis of various pyrrolo[2,3-d]pyrimidines that showed significant anti-trypanosomal activity in vitro, leading to further exploration of their mechanisms of action . Although direct studies on this compound are scarce, the findings from related compounds provide insights into its potential efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine under varying catalytic conditions?

  • Methodological Answer : A viable approach involves nucleophilic substitution or reductive amination. For example, reacting 2-bromo-6-fluorobenzyl bromide with pyrrolidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at elevated temperatures (150°C) for 20 hours . Catalytic systems, such as nickel-based complexes (e.g., Ni(PPh₃)₂Cl₂), can enhance coupling efficiency in halogenated intermediates . Optimization should include screening solvents, bases (e.g., Et₃N, NaH), and catalysts using factorial design to minimize side reactions .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ ~7.0–7.5 ppm for bromo/fluoro-substituted benzene) and pyrrolidine methylene protons (δ ~2.5–3.5 ppm). Coupling patterns (e.g., doublets for fluorinated protons) validate substitution positions .
  • X-ray Crystallography : Resolve bond angles and torsional strain between the pyrrolidine ring and halogenated aryl group, ensuring no steric hindrance or unexpected conformations .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model transition states and activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings. Assess electronic effects of bromo/fluoro substituents on aryl halide reactivity (e.g., Hammett parameters) and steric effects from the pyrrolidine group . Pair computational results with experimental kinetics (e.g., Eyring plots) to validate predictive models .

Q. How can discrepancies in reaction yields be systematically analyzed when synthesizing halogenated pyrrolidine derivatives?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between base strength, reaction time, and solvent choice . Use ANOVA to prioritize factors causing yield variations and optimize conditions iteratively .

Q. What methodologies are recommended for studying the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Experimental : Perform electrophilic substitutions (e.g., nitration, sulfonation) under controlled conditions. Monitor regiochemistry via LC-MS and compare with computational predictions (e.g., Fukui functions or electrostatic potential maps) .
  • Theoretical : Calculate local electrophilicity indices at aromatic positions using molecular orbital theory. Fluorine’s electron-withdrawing effect may direct substitution to specific sites (e.g., para to bromine) .

Data Contradiction & Optimization

Q. How should researchers address inconsistencies in reported reaction kinetics for halogenated pyrrolidine derivatives?

  • Methodological Answer : Cross-validate experimental protocols (e.g., purity of starting materials, inert atmosphere conditions). Replicate studies using standardized kinetic methods (e.g., stopped-flow spectroscopy) and compare with computational microkinetic models to resolve discrepancies .

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring in this compound?

  • Methodological Answer :

  • Synthetic : Introduce bulky directing groups to shield hindered positions or use ring-opening reactions (e.g., Hofmann elimination) for functionalization .
  • Computational : Simulate steric maps (e.g., using molecular mechanics) to identify accessible reactive sites .

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